endo-BCN-PEG12-NHS ester endo-BCN-PEG12-NHS ester endo-BCN-PEG12-NHS ester is a PEG derivative containing an NHS ester group and a BCN group. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group can react with azide-tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Brand Name: Vulcanchem
CAS No.: 2183440-26-6
VCID: VC0527121
InChI: InChI=1S/C42H70N2O18/c45-39-7-8-40(46)44(39)62-41(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-43-42(48)61-35-38-36-5-3-1-2-4-6-37(36)38/h36-38H,3-35H2,(H,43,48)
SMILES: C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Molecular Formula: C42H70N2O18
Molecular Weight: 891.02

endo-BCN-PEG12-NHS ester

CAS No.: 2183440-26-6

Cat. No.: VC0527121

Molecular Formula: C42H70N2O18

Molecular Weight: 891.02

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

endo-BCN-PEG12-NHS ester - 2183440-26-6

Specification

Description endo-BCN-PEG12-NHS ester is a PEG derivative containing an NHS ester group and a BCN group. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group can react with azide-tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
CAS No. 2183440-26-6
Molecular Formula C42H70N2O18
Molecular Weight 891.02
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C42H70N2O18/c45-39-7-8-40(46)44(39)62-41(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-43-42(48)61-35-38-36-5-3-1-2-4-6-37(36)38/h36-38H,3-35H2,(H,43,48)
Standard InChI Key IBETWWKNNXABHK-UHFFFAOYSA-N
SMILES C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Appearance Solid powder

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